molecular formula C19H22N2O2S B14806683 N-[2-(cyclohexylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide

N-[2-(cyclohexylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide

Cat. No.: B14806683
M. Wt: 342.5 g/mol
InChI Key: NLNQAJDQQONLJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(cyclohexylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclohexylcarbamoyl group attached to a phenyl ring, which is further connected to a thiophene ring through a carboxamide linkage. The compound’s molecular formula is C20H23NO2S, and it has a molecular weight of approximately 341.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiophene with cyclohexyl isocyanate to form the intermediate compound, which is then reacted with N-methylphenylcarboxamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography are essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[2-(cyclohexylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(cyclohexylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of a cyclohexylcarbamoyl group with a thiophene ring makes it particularly interesting for various scientific and industrial applications .

Properties

Molecular Formula

C19H22N2O2S

Molecular Weight

342.5 g/mol

IUPAC Name

N-[2-(cyclohexylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide

InChI

InChI=1S/C19H22N2O2S/c1-21(19(23)17-12-7-13-24-17)16-11-6-5-10-15(16)18(22)20-14-8-3-2-4-9-14/h5-7,10-14H,2-4,8-9H2,1H3,(H,20,22)

InChI Key

NLNQAJDQQONLJD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2CCCCC2)C(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.